Methyl 4-hydroxypentanoate

Catalog No.
S15517302
CAS No.
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxypentanoate

Product Name

Methyl 4-hydroxypentanoate

IUPAC Name

methyl 4-hydroxypentanoate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-5(7)3-4-6(8)9-2/h5,7H,3-4H2,1-2H3

InChI Key

ACHJFGYOUCOVQP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)O

Methyl 4-hydroxypentanoate is an organic compound with the chemical formula C6H12O3\text{C}_6\text{H}_{12}\text{O}_3. It is classified as an ester, specifically a methyl ester of 4-hydroxypentanoic acid. The structure features a hydroxyl group (-OH) at the fourth carbon of a pentanoate chain, which contributes to its chemical reactivity and potential biological activity. This compound is recognized for its utility in various chemical syntheses and as an intermediate in the production of other valuable chemicals, particularly γ-valerolactone.

  • Hydrogenation: It can be synthesized from methyl levulinate through hydrogenation processes, often using catalysts such as ruthenium or nickel. This reaction typically involves the reduction of the carbonyl group to form the corresponding alcohol .
  • Dehydration: Methyl 4-hydroxypentanoate can undergo dehydration to yield γ-valerolactone, a compound of significant interest in the production of biofuels and biodegradable plastics .
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, expanding its potential applications in organic synthesis.

Methyl 4-hydroxypentanoate can be synthesized through several methods:

  • Hydrogenation of Methyl Levulinate: This method involves the catalytic hydrogenation of methyl levulinate in the presence of hydrogen gas. The process typically requires specific conditions such as temperature and pressure to optimize yield .
  • Direct Esterification: The reaction between 4-hydroxypentanoic acid and methanol can yield methyl 4-hydroxypentanoate directly. This reaction is facilitated by acid catalysts .
  • Biocatalytic Processes: Enzymatic methods using lipases have been explored for synthesizing various esters, including methyl 4-hydroxypentanoate, under mild conditions .

Methyl 4-hydroxypentanoate has several applications:

  • Intermediate in Chemical Synthesis: It serves as a key intermediate in the synthesis of γ-valerolactone, which is used in producing solvents, plasticizers, and biofuels.
  • Potential Use in Pharmaceuticals: Given its structural characteristics, it may be utilized in the synthesis of pharmaceutical compounds or as a building block for drug development.
  • Biodegradable Polymers: Its derivatives could be explored for applications in creating biodegradable materials, contributing to sustainable practices in materials science.

Research into the interaction of methyl 4-hydroxypentanoate with other compounds is essential for understanding its reactivity and potential applications. Studies often focus on its behavior during hydrogenation processes and its role as an intermediate in various reaction pathways leading to valuable products like γ-valerolactone. The interactions with catalysts during these processes are critical for optimizing yields and selectivity .

Methyl 4-hydroxypentanoate shares similarities with several compounds that are structurally related or functionally similar. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Methyl LevulinateC6H10O3Precursor to methyl 4-hydroxypentanoate; lacks hydroxyl group at C4.
Ethyl 4-HydroxypentanoateC7H14O3Similar structure but with an ethyl group; used in similar reactions.
4-Hydroxypentanoic AcidC5H10O3Parent compound; lacks methyl ester functionality; more acidic properties.
γ-ValerolactoneC5H8O2Product derived from dehydration of methyl 4-hydroxypentanoate; important solvent and chemical feedstock.

Methyl 4-hydroxypentanoate is unique due to its specific hydroxyl placement on the pentanoate chain, influencing its reactivity and potential applications compared to its analogs.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.078644241 g/mol

Monoisotopic Mass

132.078644241 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types